5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid
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Overview
Description
5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a sulfamoylphenyl group and a hydroxyisonicotinic acid moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-N,N-Dimethylsulfamoylphenylboronic acid with 2-hydroxyisonicotinic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the hydroxyisonicotinic acid moiety can interact with metal ions or other cofactors, modulating the activity of metalloenzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
- 2-Hydroxyisonicotinic acid
- 4-Nitrophenylboronic acid
Uniqueness
5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxyisonicotinic acid is unique due to the combination of the sulfamoylphenyl and hydroxyisonicotinic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-[4-(dimethylsulfamoyl)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-16(2)22(20,21)10-5-3-9(4-6-10)12-8-15-13(17)7-11(12)14(18)19/h3-8H,1-2H3,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJPDKBFLOKLPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)C=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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